molecular formula C17H14ClNO B1285012 1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol CAS No. 561052-56-0

1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol

Cat. No.: B1285012
CAS No.: 561052-56-0
M. Wt: 283.7 g/mol
InChI Key: YWXXGZSOEGFPNC-UHFFFAOYSA-N
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Description

1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol is a naphthol-derived compound featuring a central stereogenic carbon atom linked to a 4-chlorophenyl group and an amino group. The molecule adopts a twisted conformation due to steric and electronic interactions between the naphthol and chlorophenyl rings, with a dihedral angle of 76.59° observed in its brominated derivative . Intramolecular O–H⋯N hydrogen bonding stabilizes this conformation, while intermolecular N–H⋯O hydrogen bonds and π-π stacking interactions contribute to its crystalline packing .

The compound is synthesized via hydrolysis of 1,3-oxazine precursors under acidic conditions, yielding enantiomeric mixtures due to the stereogenic center . Its structural framework makes it a member of the Betti base family, which is notable for applications in asymmetric synthesis and chiral separations .

Properties

IUPAC Name

1-[amino-(4-chlorophenyl)methyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO/c18-13-8-5-12(6-9-13)17(19)16-14-4-2-1-3-11(14)7-10-15(16)20/h1-10,17,20H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXXGZSOEGFPNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(C3=CC=C(C=C3)Cl)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588714
Record name 1-[Amino(4-chlorophenyl)methyl]naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561052-56-0
Record name 1-[Amino(4-chlorophenyl)methyl]naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthalene ring system: This can be achieved through various methods, such as Friedel-Crafts alkylation.

    Introduction of the amino group: This step often involves the use of amination reactions, where an amine group is introduced to the naphthalene ring.

Chemical Reactions Analysis

1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes .

Scientific Research Applications

1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Compounds with substituents at the para position of the phenyl ring exhibit distinct electronic and steric effects:

  • 1-[Amino-(4-nitrophenyl)methyl]-2-naphthol (1G): The nitro group, a strong electron-withdrawing substituent, may reduce basicity of the amino group and alter reactivity in metal coordination .

Table 1: Substituent Effects on Physical and Chemical Properties

Compound Substituent Dihedral Angle (°) Notable Interactions
Target compound (1E) 4-Cl 76.59 O–H⋯N (intramolecular)
1G (4-NO₂) 4-NO₂ N/A Enhanced Lewis acidity
3,4-diCl derivative 3,4-Cl₂ 95.29 (β angle) Altered π-π stacking
Functional Group Modifications
  • Schiff Base Derivatives: Replacing the amino group with an imino group (e.g., 1-((E)-(4-trifluoromethoxy-phenylimino)methyl)-2-naphthol) enables coordination with transition metals (Co, Ni, Cu), leading to complexes with DNA-binding and anticancer properties .
  • Mannich Bases: Derivatives like 1-(morpholino(phenyl)methyl)-2-naphthol exhibit nonlinear optical (NLO) activity due to extended π-conjugation, unlike the target compound .
Crystallographic and Conformational Differences
  • Brominated Derivative: The addition of a bromine atom at the 6-position of the naphthol ring (1-[Amino-(4-chlorophenyl)methyl]-6-bromo-2-naphthol) increases molecular weight (C₁₇H₁₃BrClNO) and alters crystal packing, with a [100] chain structure stabilized by N–H⋯O and C–H⋯π interactions .
  • 3,4-Dichloro Analog: Crystallizes in the monoclinic C2/c space group with a larger unit cell volume (V = 2791.7 ų) compared to the target compound, reflecting increased steric bulk .

Table 3: Crystallographic Data Comparison

Compound Space Group Unit Cell Volume (ų) Hydrogen Bond Length (Å)
Target compound N/A N/A O–H⋯N: 2.72
6-Bromo derivative Triclinic 774.2 N–H⋯O: 2.89
3,4-diCl derivative C2/c 2791.7 O–H⋯N: 2.65

Biological Activity

1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol, commonly referred to as a naphthalene derivative, has garnered interest in the scientific community due to its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a chloro-substituted phenyl moiety attached to a naphthalene core. Research indicates that this compound may exhibit antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration.

  • Chemical Formula : C₁₇H₁₄ClNO
  • Molecular Weight : 283.75 g/mol
  • CAS Number : 561052-56-0

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy against various pathogens. Preliminary studies suggest that it possesses significant antibacterial activity, particularly against Gram-positive bacteria. It is hypothesized that the compound disrupts bacterial cell membranes, leading to cell lysis.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

Recent investigations have focused on the anticancer potential of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as HCT116 (colon cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Cell Line IC50 (µM)
HCT11615.0
HeLa11.5

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The compound may bind to certain receptors or enzymes, altering cellular signaling pathways that regulate growth and apoptosis. For instance, it may inhibit key enzymes involved in tumor growth or modulate the expression of genes associated with cell survival.

Case Studies and Research Findings

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various naphthalene derivatives, including this compound. The findings indicated that modifications to the amino and chloro groups significantly influenced anticancer activity, with optimal substitutions enhancing efficacy against specific cancer types .
  • Antimicrobial Evaluation : Research conducted by a team at a leading university examined the antimicrobial properties of this compound against a panel of bacteria and fungi. Results showed promising activity comparable to standard antibiotics, suggesting potential for development into new antimicrobial agents .
  • Mechanistic Insights : A comprehensive review highlighted the importance of understanding the molecular interactions between this compound and its biological targets. The authors emphasized that elucidating these mechanisms could pave the way for designing more effective derivatives with enhanced therapeutic profiles .

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